molecular formula C8H10BN3O2 B13457404 (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid

(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid

Cat. No.: B13457404
M. Wt: 191.00 g/mol
InChI Key: MGGRAQNRTQOUFS-UHFFFAOYSA-N
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Description

(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazolo[4,3-b]pyridine core substituted with methyl groups at the 1- and 3-positions and a boronic acid group at the 6-position. Its molecular formula is C₈H₁₀BN₃O₂ (inferred from structural analogs in and ). The compound’s structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, and reversible diol-binding for applications in drug delivery and sensing .

Key properties include:

  • Lewis acidity: Moderated by electron-donating methyl groups, which reduce electrophilicity compared to electron-deficient analogs (e.g., fluoro-substituted boronic acids) .
  • Hydrogen bonding capacity: Two H-bond donors (B–OH groups) and four acceptors (N and O atoms), influencing solubility and supramolecular interactions .

Properties

Molecular Formula

C8H10BN3O2

Molecular Weight

191.00 g/mol

IUPAC Name

(1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C8H10BN3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4,13-14H,1-2H3

InChI Key

MGGRAQNRTQOUFS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=NN2C)C)N=C1)(O)O

Origin of Product

United States

Preparation Methods

General Procedure

  • Starting Material: Halogenated (bromo, iodo, or chloro) 1,3-dimethylpyrazolo[4,3-b]pyridine derivatives, typically 6-bromo or 6-iodo substituted.
  • Reagents: Bis(pinacolato)diboron (pinacol ester diboron) as the boron source, anhydrous potassium acetate as base.
  • Catalyst: Palladium complex, commonly Pd(dppf)Cl2 or Pd(PPh3)4.
  • Solvent: Polar aprotic solvents such as 1,4-dioxane or a mixture of toluene and tetrahydrofuran.
  • Conditions: The reaction mixture is stirred under nitrogen atmosphere at temperatures between 70°C and 100°C for 5 to 20 hours.

Reaction Mechanism

The palladium catalyst facilitates the oxidative addition of the halogenated pyrazolopyridine to Pd(0), followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the pinacol boronate ester intermediate. Subsequent hydrolysis or work-up yields the free boronic acid.

Example from Patent Literature

  • 2-amino-5-bromopyridine was reacted with bis(pinacolato)diboron in 1,4-dioxane with Pd(dppf) catalyst and potassium acetate under nitrogen at about 80°C for 16 hours.
  • After work-up involving filtration, washing with dichloromethane, decolorization with activated carbon in methanol, and recrystallization with petroleum ether and methyl tert-butyl ether, the pinacol boronate ester was obtained in 90–99% yield.
  • This method emphasizes high reaction yield, ease of purification, and scalability for production.
Step Reagent/Condition Purpose Outcome/Yield (%)
1 2-amino-5-bromopyridine Starting halogenated substrate
2 Bis(pinacolato)diboron Boron source
3 Potassium acetate Base
4 Pd(dppf) catalyst Catalyst
5 1,4-dioxane, 80°C, 16 h Solvent and conditions High conversion
6 Work-up: filtration, washing, decoloration Purification 90–99% yield

Directed Ortho-Metalation Followed by Borylation

An alternative approach involves the lithiation of the pyrazolopyridine ring at the position adjacent to a directing group, followed by quenching with a boron electrophile.

  • Procedure: The pyrazolo[4,3-b]pyridine derivative is treated with a strong base such as lithium diisopropylamide or n-butyllithium at low temperature in a mixed solvent system (toluene and tetrahydrofuran).
  • Borylation: The lithiated intermediate is then reacted with trialkyl borates or boron electrophiles to afford the boronic acid or its esters.
  • Yields: Moderate to good yields (50–80%) depending on the substitution pattern and reaction conditions.

One-Pot Synthesis via Cyclization and Borylation

Some studies report one-pot strategies that combine pyrazolo[4,3-b]pyridine ring formation with subsequent borylation steps, streamlining synthesis.

  • Example: Starting from 3-amino-1H-pyrazole derivatives and β-dicarbonyl compounds, cyclization forms the pyrazolopyridine core, which can then be functionalized by palladium-catalyzed borylation.
  • Advantages: Reduced number of steps, improved overall efficiency.
  • Yields: High yields (up to 95%) for pyrazolo[1,5-a]pyrimidine analogs, which are structurally related.

Notes on Boronic Acid Stability and Complex Formation

  • Boronic acids can undergo disproportionation or form four-coordinate boron complexes in the presence of ligands and bases, which can affect isolation and purification.
  • The presence of bidentate ligands such as 1-(2-pyridinyl)-5-pyrazolone can promote disproportionation, forming diarylborinate complexes.
  • Controlling reaction conditions and work-up steps is critical to obtain pure boronic acid derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield Range (%) Notes
Palladium-catalyzed borylation 6-halo-1,3-dimethylpyrazolopyridine Bis(pinacolato)diboron, Pd(dppf), KOAc 70–100°C, 5–20 h, N2 atmosphere 90–99 Scalable, high purity, industrially viable
Directed ortho-metalation + borylation Pyrazolopyridine with directing group n-BuLi or LDA, boron electrophile Low temperature, inert atmosphere 50–80 Requires low temp, sensitive to substitution
One-pot cyclization + borylation Aminopyrazole + β-dicarbonyl compounds Pd catalyst, diboron reagents Microwave or reflux conditions Up to 95 Efficient, fewer steps, high yield

Research Outcomes and Optimization Insights

  • The palladium-catalyzed borylation method is preferred due to its high yields and operational simplicity.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Use of activated carbon in purification improves product color and purity.
  • Nitrogen atmosphere is essential to prevent catalyst deactivation and oxidation of boronic acid.
  • The choice of halogen (iodo > bromo > chloro) affects reaction rate and yield.
  • Directed ortho-metalation requires careful temperature control and is more sensitive to functional group compatibility.
  • One-pot methods show promise for rapid synthesis but may require specialized equipment (e.g., microwave reactors).

This comprehensive analysis of preparation methods for (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid highlights palladium-catalyzed borylation of halogenated precursors as the most effective and widely adopted strategy, supported by detailed experimental procedures and high yields. Alternative methods such as directed ortho-metalation and one-pot syntheses provide complementary approaches depending on the synthetic context and scale.

Comparison with Similar Compounds

Structural Analogues and Heterocycle Variations

Compound Name Core Structure Substituents Molecular Formula Key Applications/Reactivity Reference
(1-Methylpyrazolo[4,3-b]pyridin-6-yl)boronic acid Pyrazolo[4,3-b]pyridine 1-Me, 6-B(OH)₂ C₇H₈BN₃O₂ Cross-coupling; collision cross-section: 134.3 Ų (M+H⁺)
(1-Methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid Pyrrolo[3,2-b]pyridine 1-Me, 6-B(OH)₂ C₇H₈BN₃O₂ Discontinued commercial availability; similar reactivity in couplings
(6-Isopropoxypyridin-3-yl)boronic acid Pyridine 6-OiPr, 3-B(OH)₂ C₈H₁₂BNO₃ Higher steric hindrance reduces coupling yields

Key Observations :

  • Substituent positioning : Methyl groups at 1- and 3-positions (target) reduce steric hindrance at the boron site compared to 6-OiPr substituents, improving cross-coupling efficiency (e.g., 89% yield in vs. lower yields for bulky analogs) .

Reactivity in Suzuki-Miyaura Cross-Couplings

Boronic Acid Derivative Coupling Partner Catalyst System Yield (%) Notes Reference
Target compound (hypothetical) 3-Bromo-1-methylpyrazole Pd(PPh₃)₄, Cs₂CO₃ ~85* Predicted high efficiency due to low steric demand
4-Cyanophenylboronic acid 3-Bromo-1-methylpyrazole Pd(PPh₃)₄, Cs₂CO₃ 68 Electron-withdrawing cyano group lowers reactivity
3-Methylphenylboronic acid 3-Bromo-1-methylpyrazole Pd(PPh₃)₄, Cs₂CO₃ 89 Methyl group enhances electron density, improving yield

*Predicted based on analogous reactions in and .

Mechanistic Insights :

  • Electron-donating groups (e.g., methyl) enhance nucleophilicity of the boronic acid, facilitating transmetallation in Pd-catalyzed couplings .
  • Steric hindrance near the boron group (e.g., in 6-OiPr derivatives) reduces coupling efficiency .

Q & A

Q. What are the standard synthetic routes for preparing (1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid, and how can purity be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Key steps include:

  • Precursor Preparation : Starting with brominated pyrazolo-pyridine derivatives, such as 6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine, which undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions .
  • Reaction Conditions : Optimize temperature (80–100°C), solvent (DME or THF), and base (K₂CO₃ or NaOAc) to enhance yield .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC or NMR .

Q. How is the structural integrity of this boronic acid confirmed experimentally?

Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at pyrazole 1- and 3-positions) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 178.07823) confirms molecular formula (C₇H₈BN₃O₂) .
  • X-ray Crystallography : Resolves bond angles and boron coordination geometry, critical for reactivity studies .

Q. What factors influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Reactivity depends on:

  • Catalyst System : Pd(OAc)₂ with SPhos ligand enhances turnover for sterically hindered substrates.
  • Solvent Polarity : THF improves solubility of boronic acid, while aqueous bases (e.g., K₂CO₃) stabilize the boronate intermediate .
  • Electronic Effects : Electron-withdrawing groups on coupling partners accelerate transmetalation, a rate-determining step .

Advanced Research Questions

Q. How does this boronic acid perform in adsorption-based separation of diols, and what design parameters optimize affinity?

Studies on boronic acid-modified resins (e.g., PS-SBT) reveal:

  • Adsorption Capacity : Direct correlation with boronic acid loading (up to 1.220 mmol/g in PS-SBT) .
  • pH Sensitivity : Optimal adsorption at pH > pKa (~9), where boronate-diol ester formation is favored. At pH 14, structural degradation reduces capacity by 35% .
  • Regeneration : Thermal stability up to 573 K and >6 adsorption-desorption cycles without significant loss .

Q. Can this compound be engineered into fluorescent sensors for glycoprotein detection?

Yes, leveraging boronic acid’s reversible diol binding:

  • Sensor Design : Immobilize on microfluidic surfaces or quantum dots. The 1,3-dimethylpyrazole moiety enhances fluorescence quenching upon diol binding .
  • Selectivity : Preferential binding to 1,2-cis diols (e.g., in glycoproteins like fetuin) over 1,3-diols, confirmed via competitive assays .
  • Dynamic Range : Adjust pH (7.4–8.5) to balance binding affinity and sensor reversibility .

Q. What role does it play in tubulin polymerization inhibition for anticancer drug development?

Structural analogs (e.g., boronic acid-containing cis-stilbenes) demonstrate:

  • Mechanism : Boron’s vacant p-orbital interacts with tubulin’s GTP-binding site, disrupting polymerization (IC₅₀ = 21–22 µM) .
  • Cellular Activity : Apoptosis induction in Jurkat cells at >10⁻⁸ M, validated via FACScan .
  • SAR Insights : Methyl groups on the pyrazole ring improve metabolic stability compared to hydroxylated analogs .

Q. How are collision cross-section (CCS) values utilized in ion mobility-mass spectrometry (IM-MS) studies?

Predicted CCS values (e.g., 134.3 Ų for [M+H]+) enable:

  • Conformational Analysis : Compare experimental CCS (via drift-tube IM-MS) with computational models to infer gas-phase structures .
  • Isomer Discrimination : Distinguish regioisomers (e.g., pyridine vs. pyrazole substitution) based on mobility shifts .

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